6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
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Overview
Description
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is a fluorinated derivative of tetrahydrocarbazole. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide typically involves the fluorination of a tetrahydrocarbazole precursor. One common method is the reaction of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may be useful in various applications.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: The fluorine atom can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of fluorinated or non-fluorinated compounds.
Scientific Research Applications
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: This compound has a chlorine atom instead of fluorine and exhibits different chemical properties and biological activities.
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: This compound has an amine group instead of a carboxamide group, leading to different reactivity and applications.
Uniqueness
The presence of the fluorine atom in 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide makes it unique compared to its analogs. Fluorine can significantly alter the compound’s electronic properties, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDWQNMTNONJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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